2,6-Dibromo-4-methylbenzene-1-sulfonamide
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Overview
Description
2,6-Dibromo-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7Br2NO2S and a molecular weight of 329.01 g/mol . This compound is characterized by the presence of two bromine atoms, a methyl group, and a sulfonamide group attached to a benzene ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-methylbenzene-1-sulfonamide typically involves the bromination of 4-methylbenzenesulfonamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound .
Scientific Research Applications
2,6-Dibromo-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atoms and sulfonamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromotoluene: Similar structure but lacks the sulfonamide group.
4-Methylbenzene-1-sulfonamide: Similar structure but lacks the bromine atoms.
Uniqueness
2,6-Dibromo-4-methylbenzene-1-sulfonamide is unique due to the presence of both bromine atoms and a sulfonamide group on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C7H7Br2NO2S |
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Molecular Weight |
329.01 g/mol |
IUPAC Name |
2,6-dibromo-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7Br2NO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
CTYMGIHHRVYVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)(=O)N)Br |
Origin of Product |
United States |
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